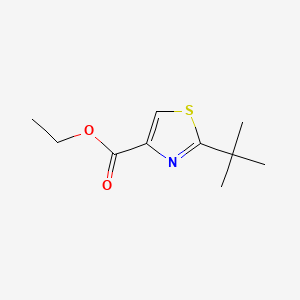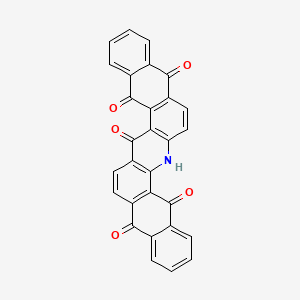
Vat Orange 16
説明
Vat Orange 16 is a synthetic dye belonging to the vat dye class, known for its excellent color fastness properties. Vat dyes are characterized by their insolubility in water and require a reduction process to become soluble before application to fibers. This compound is primarily used in the textile industry for dyeing cotton and other cellulosic fibers due to its vibrant color and durability.
準備方法
Synthetic Routes and Reaction Conditions
Vat Orange 16 is synthesized through a series of chemical reactions involving anthraquinone derivatives. The synthesis typically involves the following steps:
Nitration: Anthraquinone is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form nitroanthraquinone.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as sodium dithionite.
Condensation: The aminoanthraquinone is then condensed with a suitable coupling agent to form the final dye structure.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The dye is then purified, dried, and converted into a powder or paste form for commercial use. The process requires careful handling of chemicals and waste management to minimize environmental impact.
化学反応の分析
Types of Reactions
Vat Orange 16 undergoes several types of chemical reactions, including:
Reduction: The dye is reduced to its leuco form using sodium dithionite in an alkaline solution, making it soluble in water.
Oxidation: The leuco form is oxidized back to the insoluble dye form upon exposure to air or an oxidizing agent.
Substitution: Various substituents can be introduced into the anthraquinone structure to modify the dye’s properties.
Common Reagents and Conditions
Reducing Agents: Sodium dithionite is commonly used for the reduction process.
Oxidizing Agents: Atmospheric oxygen or chemical oxidizers like hydrogen peroxide can be used for oxidation.
Alkaline Conditions: Sodium hydroxide is used to maintain the alkaline environment necessary for the reduction process.
Major Products Formed
The major product formed from these reactions is the insoluble dye, this compound, which exhibits high color fastness and stability on fibers.
科学的研究の応用
Vat Orange 16 has several scientific research applications, including:
Organic Electronics: It is used in the fabrication of organic field-effect transistors (OFETs) due to its semiconducting properties.
Textile Industry: Widely used for dyeing cotton and other cellulosic fibers, providing vibrant and durable colors.
Environmental Studies: Research on the removal of this compound from wastewater using adsorption techniques and biodegradation methods.
作用機序
The mechanism of action of Vat Orange 16 involves its reduction to a soluble leuco form, which penetrates the fiber. Upon oxidation, it reverts to its insoluble form, firmly attaching to the fiber and providing excellent wash-fastness and light-fastness. The molecular targets are the hydroxyl groups in the cellulose fibers, forming strong hydrogen bonds and van der Waals interactions.
類似化合物との比較
Similar Compounds
- Vat Orange 1
- Vat Orange 3
- Vat Orange 9
Comparison
Vat Orange 16 is unique due to its specific shade and superior fastness properties compared to other vat orange dyes. While Vat Orange 1, 3, and 9 also provide good color fastness, this compound is preferred for applications requiring high durability and resistance to fading.
特性
IUPAC Name |
2-azaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(18),3(16),4(13),6,8,10,14,19(28),21,23,25,29-dodecaene-5,12,17,20,27-pentone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H13NO5/c31-25-13-5-1-3-7-15(13)27(33)21-17(25)11-12-20-23(21)29(35)19-10-9-18-22(24(19)30-20)28(34)16-8-4-2-6-14(16)26(18)32/h1-12H,(H,30,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFPGMSIDNGXLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)NC5=C(C4=O)C=CC6=C5C(=O)C7=CC=CC=C7C6=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30723598 | |
| Record name | Dinaphtho[2,3-a:2',3'-h]acridine-5,9,14,15,18(6H)-pentone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30723598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10142-57-1 | |
| Record name | Dinaphth[2,3-a:2′,3′-h]acridine-5,9,14,15,18(6H)-pentone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10142-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dinaphtho[2,3-a:2',3'-h]acridine-5,9,14,15,18(6H)-pentone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30723598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dinaphth[2,3-a:2',3'-h]acridine-5,9,14,15,18(6H)-pentone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



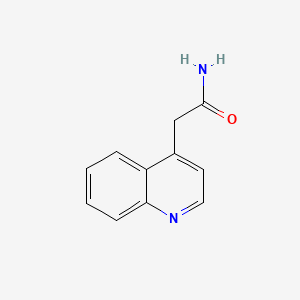
![triazanium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxo(214C)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B592514.png)
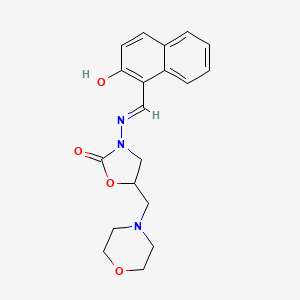
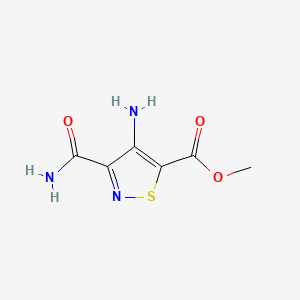
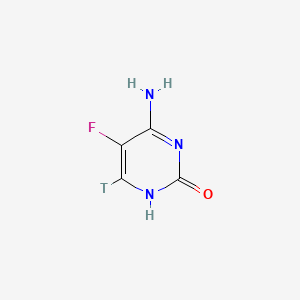
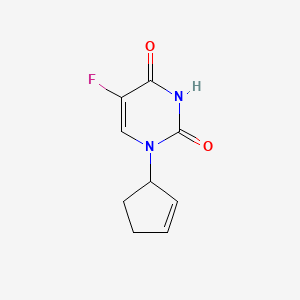
![(1S,3R,6S,7S,8S,11S,12S,15Z,16S)-6-(dimethylamino)-15-ethylidene-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-one](/img/structure/B592521.png)
![magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate](/img/structure/B592525.png)
![5-[(Z)-[5-[(3-carboxy-4-hydroxy-5-methylphenyl)diazenyl]-2-chlorophenyl]-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B592528.png)
![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B592531.png)
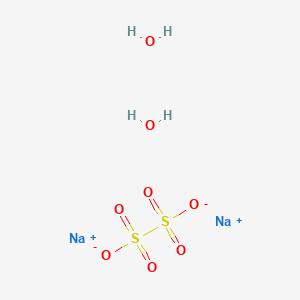
![methyl (4aR,5R)-4a,5-dimethyl-6-oxo-4,5-dihydrobenzo[f][1]benzofuran-3-carboxylate](/img/structure/B592533.png)
